(Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid (Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid
Brand Name: Vulcanchem
CAS No.: 862257-51-0
VCID: VC0353422
InChI: InChI=1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6-
SMILES: C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24g/mol

(Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid

CAS No.: 862257-51-0

Main Products

VCID: VC0353422

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24g/mol

(Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid - 862257-51-0

CAS No. 862257-51-0
Product Name (Z)-2-(2,4-Dioxo-3-phenylthiazolidin-5-ylidene)acetic acid
Molecular Formula C11H7NO4S
Molecular Weight 249.24g/mol
IUPAC Name (2Z)-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid
Standard InChI InChI=1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6-
Standard InChIKey XEHHMBGZXVAYPN-VURMDHGXSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)O)/SC2=O
SMILES C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O
PubChem Compound 1952920
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator